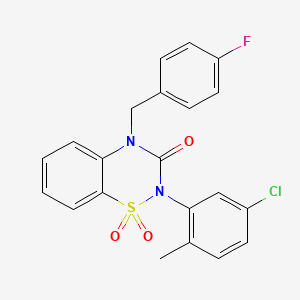

![molecular formula C18H24N6O2 B2773757 (4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251605-55-6](/img/structure/B2773757.png)

(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

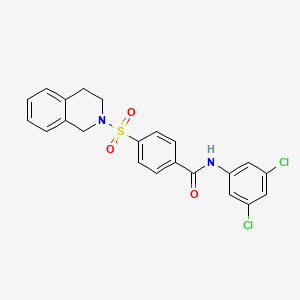

“(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone” is a chemical compound with the molecular formula C18H24N6O2. It is related to a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The piperidine moiety in this compound makes it a valuable building block for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. Key areas include:

- Piperidinones : These compounds exhibit interesting biological profiles and are relevant in drug discovery .

Natural Piperidines

Beyond synthetic derivatives, natural piperidines like piperine (found in Piperaceae plants) also play a role in drug discovery. Piperine exhibits antioxidant properties .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Lasmiditan , is the 5-Hydroxytryptamine 1F receptor (5-HT1F) . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Lasmiditan acts as an agonist at the 5-HT1F receptor . This means it binds to this receptor and activates it, thereby regulating the activity of serotonin . This interaction results in the alleviation of migraine symptoms .

Biochemical Pathways

The activation of the 5-HT1F receptor by Lasmiditan leads to a cascade of biochemical reactions that ultimately result in the relief of migraine symptoms . The exact pathways and their downstream effects are still under investigation.

Result of Action

The activation of the 5-HT1F receptor by Lasmiditan can alleviate the symptoms of acute migraines . It can also cause a range of side effects, including headache, nausea, fatigue, somnolence, and dizziness . It may also lead to cardiovascular safety issues, such as tachycardia and arrhythmia .

Action Environment

The action, efficacy, and stability of Lasmiditan can be influenced by various environmental factors. For instance, co-use with alcohol may increase the severity of side effects . Furthermore, cardiovascular disease risk should be considered before using Lasmiditan . It is always recommended to follow the advice and dosage guidance of a healthcare professional when using this medication .

Propriétés

IUPAC Name |

(4-methylpiperidin-1-yl)-[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBHFMZBCXXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2773683.png)

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2773689.png)

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)